

An In-depth Technical Guide to 4-Hydroxy-3-nitrobenzyl alcohol

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: *4-Hydroxy-3-nitrobenzyl alcohol*

Cat. No.: *B1295448*

[Get Quote](#)

Abstract

4-Hydroxy-3-nitrobenzyl alcohol, a naturally occurring compound found in organisms such as *Pyricularia oryzae* and the marine bryozoan *Phidolopora pacifica*, is a molecule of growing interest in the fields of medicinal chemistry and drug development.^[1] This technical guide provides a comprehensive overview of its chemical structure, physicochemical properties, synthesis, and potential applications, with a particular focus on its emerging role in the development of antibody-drug conjugates (ADCs) for cancer therapy.^{[2][3]} The document is intended for researchers, scientists, and professionals in the pharmaceutical and biotechnology industries, offering detailed experimental protocols and structured data to facilitate further investigation and application of this compound.

Chemical Structure and Properties

4-Hydroxy-3-nitrobenzyl alcohol is a substituted aromatic alcohol. The molecule consists of a benzene ring substituted with a hydroxymethyl group (-CH₂OH), a hydroxyl group (-OH), and a nitro group (-NO₂). The relative positions of these functional groups are crucial to its chemical reactivity and potential biological activity.

Chemical Structure

The chemical structure of **4-Hydroxy-3-nitrobenzyl alcohol** is presented below. The IUPAC name for this compound is 4-(hydroxymethyl)-2-nitrophenol.^{[2][4]}

Caption: Chemical structure of **4-Hydroxy-3-nitrobenzyl alcohol**.

Physicochemical and Spectral Data

A summary of the key physicochemical properties and identifiers for **4-Hydroxy-3-nitrobenzyl alcohol** is provided in the tables below.

Table 1: Chemical Identifiers for **4-Hydroxy-3-nitrobenzyl alcohol**

Identifier	Value	Reference
IUPAC Name	4-(hydroxymethyl)-2-nitrophenol	[4]
CAS Number	41833-13-0	[1][2][4][5][6][7]
Molecular Formula	C ₇ H ₇ NO ₄	[4][5][6]
SMILES	O=N(=O)C1=CC(=CC=C1O)C O	[5]
InChI	InChI=1S/C7H7NO4/c9-4-5-1-2-7(10)6(3-5)8(11)12/h1-3,9-10H,4H2	[4][6]
InChIKey	IMLGJYRKLCMJPI-UHFFFAOYSA-N	[4][6]

Table 2: Physicochemical Properties of **4-Hydroxy-3-nitrobenzyl alcohol**

Property	Value	Reference
Molecular Weight	169.13 g/mol	[2][4][5]
Appearance	Yellow to brown solid	[8]
Melting Point	94-98 °C	[4][8]
Boiling Point	341.3 ± 27.0 °C at 760 mmHg	[4]
Density	1.5 ± 0.1 g/cm³	[4]
pKa	6.97 ± 0.14 (Predicted)	[8]
Purity	>98% (HPLC)	[5]

Synthesis of 4-Hydroxy-3-nitrobenzyl alcohol

A straightforward synthesis method for **4-Hydroxy-3-nitrobenzyl alcohol** has been reported, starting from 2-nitrophenol.

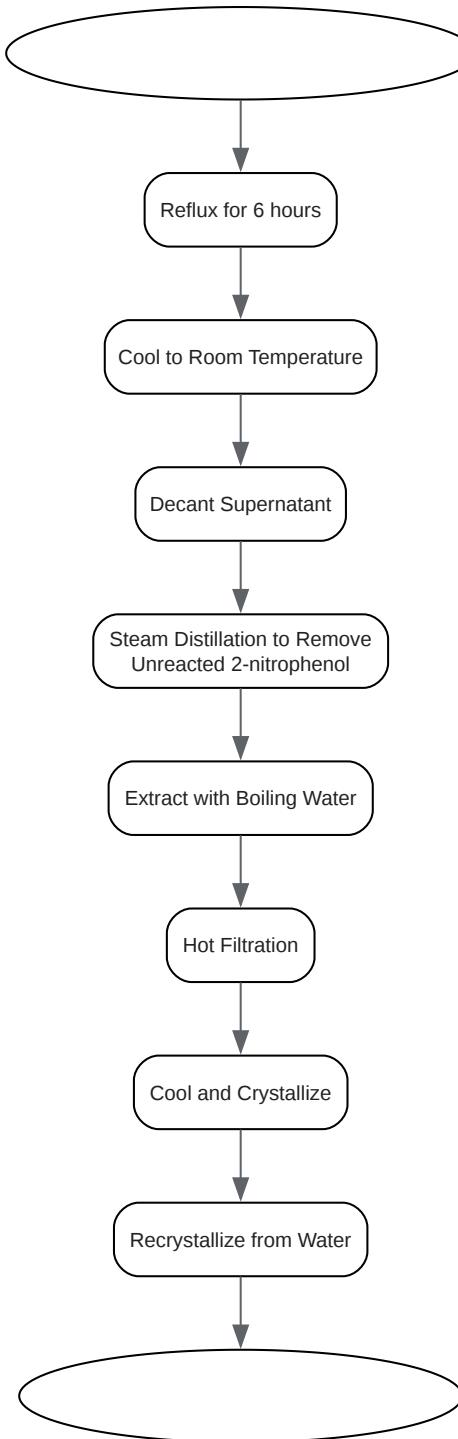
Experimental Protocol

The synthesis involves the reaction of 2-nitrophenol with formaldehyde in the presence of concentrated hydrochloric acid.[4]

Materials:

- 2-nitrophenol: 40 g
- 40% Formaldehyde solution: 100 g
- Concentrated Hydrochloric Acid: 200 ml
- Distilled water

Procedure:


- Combine 40 g of 2-nitrophenol, 100 g of 40% formaldehyde, and 200 ml of concentrated hydrochloric acid in a round-bottom flask fitted with a reflux condenser.

- Heat the mixture to boiling and maintain reflux for six hours.
- After six hours, allow the mixture to cool to room temperature.
- Decant the supernatant liquid from the resulting heavy brown oil.
- Purify the oil by steam distillation to remove any unreacted 2-nitrophenol.
- Extract the residue several times with boiling water.
- Combine the hot aqueous extracts and filter while hot.
- Allow the filtrate to cool, which will result in the precipitation of long yellow needles of **4-Hydroxy-3-nitrobenzyl alcohol**.
- Recrystallize the product from water several times to achieve a final melting point of 97 °C.
[4]

Synthesis Workflow Diagram

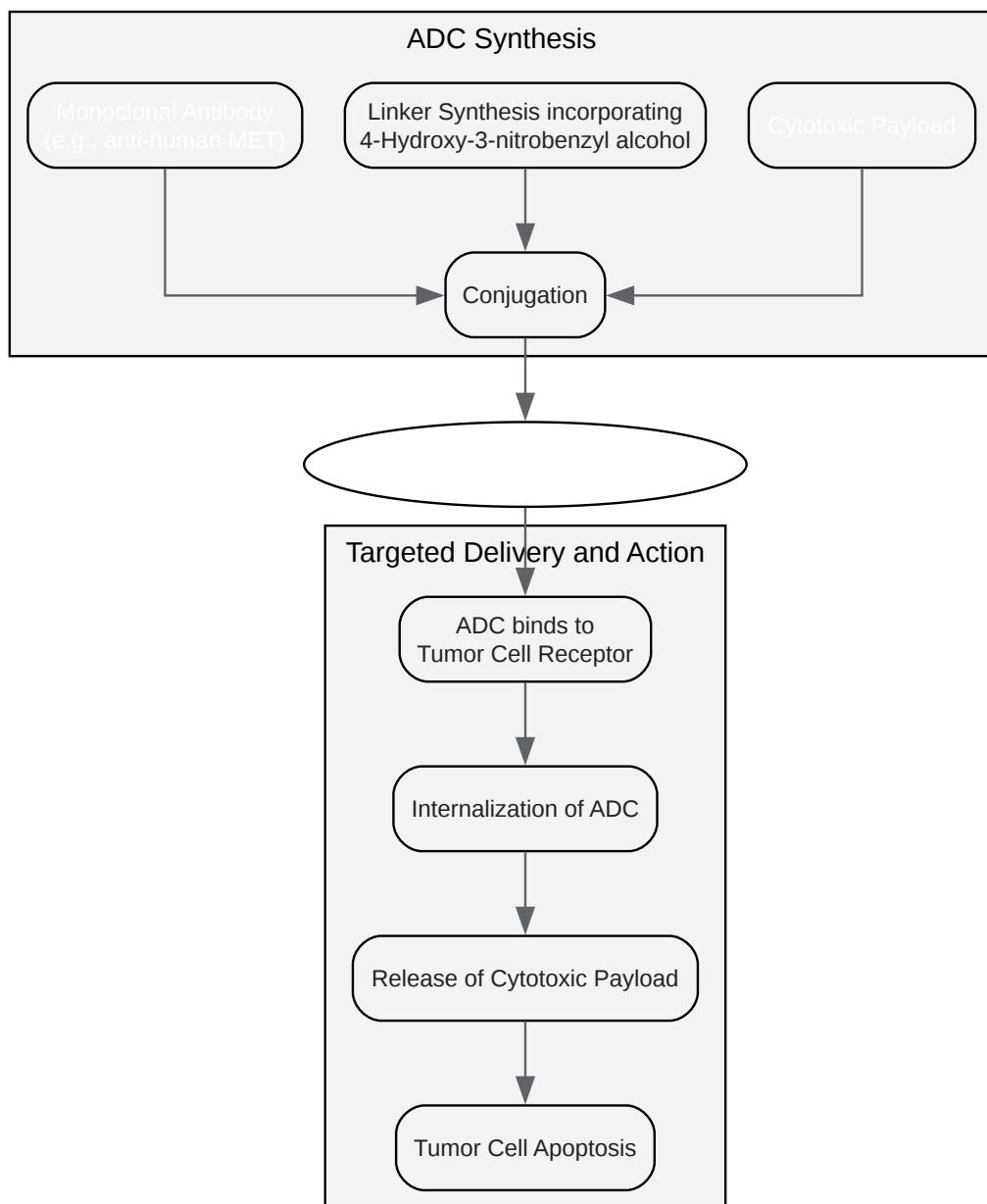
The following diagram illustrates the key steps in the synthesis of **4-Hydroxy-3-nitrobenzyl alcohol**.

Synthesis Workflow of 4-Hydroxy-3-nitrobenzyl alcohol

[Click to download full resolution via product page](#)

Caption: Key steps for the synthesis of **4-Hydroxy-3-nitrobenzyl alcohol**.

Biological Activity and Potential Applications


While extensive biological data for **4-Hydroxy-3-nitrobenzyl alcohol** is still emerging, its use as a component in the preparation of monoclonal IgG4 anti-human MET antibody and drug conjugates for cancer therapy highlights its potential in oncology.[2][3]

Application in Antibody-Drug Conjugates (ADCs)

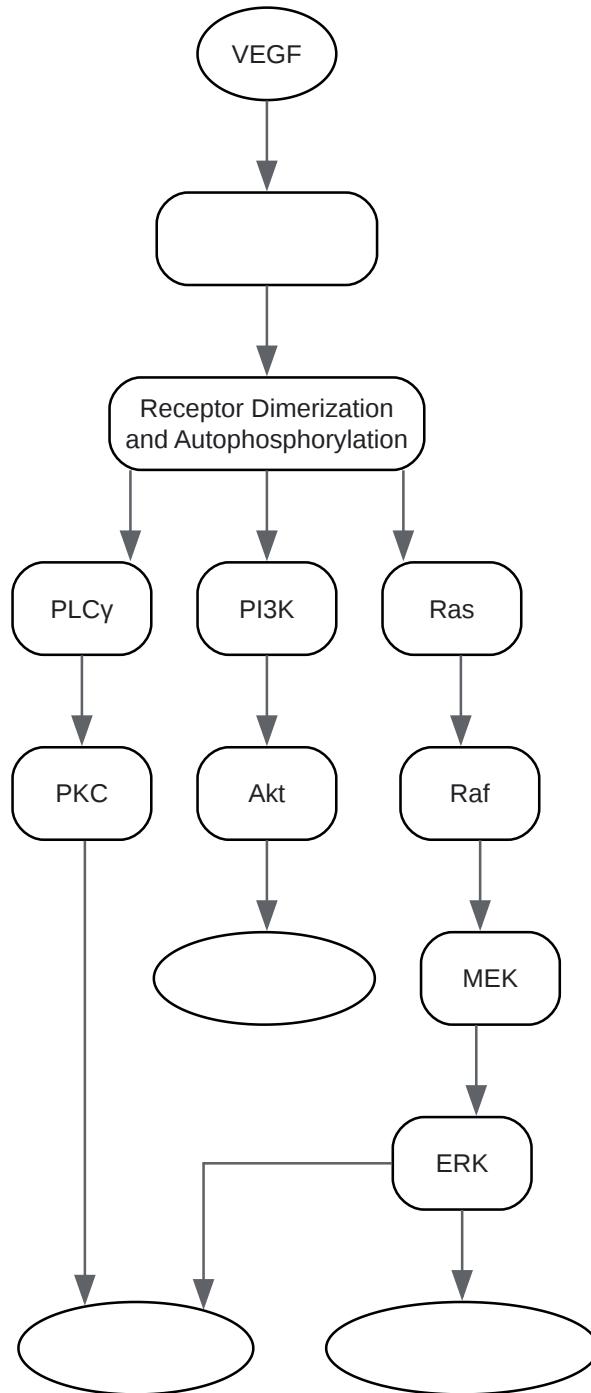
ADCs are a class of targeted cancer therapies that utilize a monoclonal antibody to deliver a potent cytotoxic agent specifically to tumor cells. The linker, which connects the antibody to the cytotoxic payload, is a critical component of an ADC, influencing its stability, pharmacokinetics, and efficacy. The structure of **4-Hydroxy-3-nitrobenzyl alcohol**, with its hydroxyl and nitro functional groups, makes it a candidate for use as a linker or as part of a payload system in ADCs.

The following diagram provides a conceptual workflow of how a compound like **4-Hydroxy-3-nitrobenzyl alcohol** could be integrated into an ADC platform.

Conceptual Workflow for ADC Application

[Click to download full resolution via product page](#)

Caption: Conceptual workflow for the application in Antibody-Drug Conjugates.


Potential Signaling Pathways and Future Research

Direct evidence for the involvement of **4-Hydroxy-3-nitrobenzyl alcohol** in specific signaling pathways is not yet available. However, the biological activities of structurally related compounds can provide insights into potential areas for future research.

For instance, the non-nitrated analog, 4-hydroxybenzyl alcohol, has been shown to inhibit tumor angiogenesis and growth.^{[8][9]} This anti-angiogenic activity is associated with a decrease in the expression of Vascular Endothelial Growth Factor (VEGF) and Matrix Metalloproteinase-9 (MMP-9), and an increase in the apoptosis marker cleaved caspase-3.^[8] Given these findings, it would be valuable to investigate whether **4-Hydroxy-3-nitrobenzyl alcohol** exhibits similar anti-angiogenic properties and modulates related signaling pathways, such as the VEGF signaling cascade.

The diagram below provides a simplified representation of the VEGF signaling pathway, a key regulator of angiogenesis, which could be a potential target for investigation.

Simplified VEGF Signaling Pathway

[Click to download full resolution via product page](#)

Caption: Simplified overview of the VEGF signaling pathway in angiogenesis.

Conclusion

4-Hydroxy-3-nitrobenzyl alcohol is a versatile chemical entity with established synthetic routes and emerging applications in the highly significant field of targeted cancer therapy. Its natural origin and unique chemical structure warrant further investigation into its biological activities and potential mechanisms of action. The information and protocols provided in this guide aim to serve as a valuable resource for researchers and drug development professionals, encouraging further exploration of this promising compound and its potential to contribute to the development of novel therapeutics. Future research should focus on elucidating its specific roles in biological systems, particularly its potential anti-cancer and anti-inflammatory properties, and optimizing its use in advanced drug delivery systems like ADCs.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. bocsci.com [bocsci.com]
- 2. 4-HYDROXY-3-NITROBENZYL ALCOHOL | 41833-13-0 [chemicalbook.com]
- 3. 4-(Hydroxymethyl)-2-nitrophenol , 98% , 41833-13-0 - CookeChem [cookechem.com]
- 4. prepchem.com [prepchem.com]
- 5. 4-Hydroxy-3-Nitrobenzyl Alcohol | 41833-13-0 | MOLNOVA [molnova.com]
- 6. CAS 41833-13-0: 4-Hydroxy-3-nitrobenzyl alcohol [cymitquimica.com]
- 7. scbt.com [scbt.com]
- 8. 4-hydroxybenzyl alcohol: a novel inhibitor of tumor angiogenesis and growth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. merckmillipore.com [merckmillipore.com]
- To cite this document: BenchChem. [An In-depth Technical Guide to 4-Hydroxy-3-nitrobenzyl alcohol]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1295448#4-hydroxy-3-nitrobenzyl-alcohol-structure>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com